Product packaging for Otenzepad(Cat. No.:CAS No. 122467-13-4)

Otenzepad

Cat. No.: B8083351
CAS No.: 122467-13-4
M. Wt: 421.5 g/mol
InChI Key: UBRKDAVQCKZSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background and Historical Context of Otenzepad (B1677806) Development

This compound, also known by the code AF-DX 116, is a benzodiazepine (B76468) derivative with the molecular formula C₂₄H₃₁N₅O₂ and a molecular weight of 421.54 g/mol . nih.govbiosynth.comwikipedia.orgzhanggroup.orgwikidata.org It was originally developed by the German pharmaceutical company C.H. Boehringer Sohn AG & Co. KG. wikipedia.orgpatsnap.com

Historically, the development of this compound was situated within the broader effort to identify and characterize muscarinic receptor subtypes and develop subtype-selective ligands. The identification of multiple genes encoding distinct muscarinic receptor subtypes in the late 1980s provided new opportunities to develop drugs targeting specific receptor subsets, aiming to reduce global side effects associated with non-selective agents. this compound emerged during this period of increased understanding of muscarinic receptor heterogeneity.

Research into this compound progressed through various stages, including preclinical studies and clinical trials. Its development reached Phase 3 clinical trials before being discontinued (B1498344). wikipedia.orgpatsnap.com The compound has also been used as a research tool, including as a fluorescent probe that can bind to muscarinic receptors. biosynth.com

This compound within the Landscape of Muscarinic Receptor Antagonists

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors (GPCRs) that bind acetylcholine. abcam.comgoogle.com There are five known subtypes: M1, M2, M3, M4, and M5, which are distributed differently throughout the body and mediate diverse physiological responses. abcam.comgoogle.comontosight.ai Muscarinic antagonists block the action of acetylcholine at these receptors. biosynth.comontosight.ai

This compound is characterized as a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor subtype. abcam.commedchemexpress.commedchemexpress.com The M2 receptor is predominantly found in cardiac tissue, particularly in the atria, where it plays a crucial role in regulating heart rate and contractility by mediating the effects of acetylcholine. abcam.comontosight.ai M2 receptors participate in negative feedback control by inhibiting adenylate cyclase, which reduces cAMP levels and affects heart rate and contractility. abcam.com

While this compound is considered relatively selective for the M2 receptor, studies have also investigated its binding to other muscarinic subtypes. Research in human gastric smooth muscle, for instance, indicated that this compound showed binding to two populations of receptors resembling the M2 and M3 subtypes, with the M2-like receptor being more abundant. cdnsciencepub.comnih.gov The (+)-enantiomer of this compound has been reported to have approximately 8 times greater potency at M2 receptors than the (-)-enantiomer. wikipedia.orgncats.io

Compared to non-selective muscarinic antagonists like atropine (B194438), which affect multiple receptor subtypes, selective antagonists like this compound were developed with the aim of targeting specific physiological processes mediated by a particular subtype, thereby potentially minimizing off-target effects. smolecule.com However, achieving absolute selectivity among muscarinic receptor subtypes with orthosteric ligands can be challenging, and many ligands considered subtype-specific may still bind to other receptors, which is important to consider when interpreting research findings. nih.gov

Rationale for Comprehensive Academic Research on this compound

The rationale for comprehensive academic research on this compound stems from several key aspects:

Understanding M2 Receptor Function: As a relatively selective M2 antagonist, this compound serves as a valuable tool for probing the physiological roles of the M2 muscarinic receptor subtype in various tissues and systems, particularly the cardiovascular system. abcam.comontosight.ai Studying its interactions helps elucidate the complex signaling pathways mediated by M2 receptors. abcam.com

Investigating Therapeutic Potential: Given the prominent role of M2 receptors in regulating heart function, this compound was investigated for its potential therapeutic applications in cardiovascular conditions such as arrhythmias and bradycardia. wikipedia.orgpatsnap.comontosight.aismolecule.com Academic research helps to understand the mechanisms underlying these potential effects. Research has also explored its use in conditions like asthma and COPD, where M2 antagonists might affect airway smooth muscle. ontosight.ai

Exploring Selectivity and Off-Target Effects: Comprehensive research allows for a detailed characterization of this compound's selectivity profile across all muscarinic receptor subtypes and the identification of any potential off-target interactions. nih.gov This is crucial for understanding its pharmacological profile and interpreting experimental results. Studies have examined its binding affinities to different muscarinic receptor isoforms. wikipedia.org

Historical Significance: Despite its discontinuation in clinical development, the research conducted on this compound provides valuable historical context in the field of muscarinic receptor pharmacology and drug development. wikipedia.orgpatsnap.com Analyzing the outcomes of its clinical trials and preclinical studies can inform future research directions and strategies for developing more effective and safer muscarinic ligands. nih.gov

Tool Compound for Research: this compound continues to be utilized in academic research as a pharmacological tool to selectively modulate M2 receptor activity in in vitro and in vivo studies. biosynth.comabcam.com

Detailed research findings on this compound include studies on its binding affinity to different muscarinic receptor subtypes and its effects in animal models. For example, studies have reported IC₅₀ values for this compound at M2 receptors in rabbit peripheral lung and rat heart. medchemexpress.commedchemexpress.com Animal studies have also investigated its effects on memory and cognitive function. medchemexpress.commedchemexpress.com

Here is a table summarizing some reported binding affinity data for this compound at different muscarinic receptor isoforms:

mAChR IsoformDissociation Constant (Ki)Species/ContextSource
M1537.0 - 1300 nMCloned receptors expressed in CHO-K1 cells wikipedia.org
M281.0 - 186 nMCloned receptors expressed in CHO-K1 cells wikipedia.org
M3838 - 2089.0 nMCloned receptors expressed in CHO-K1 cells wikipedia.org
M4407.0 - 1800 nMCloned receptors expressed in CHO-K1 cells wikipedia.org
M52800 nMCloned receptors expressed in CHO-K1 cells wikipedia.org
M2640 nM (IC₅₀)Rabbit peripheral lung medchemexpress.commedchemexpress.com
M2386 nM (IC₅₀)Rat heart medchemexpress.commedchemexpress.com
M2~298 nM (apparent Ki1)Human gastric smooth muscle (more abundant site) cdnsciencepub.comnih.gov
M3~3.463 mM (apparent Ki2)Human gastric smooth muscle (less abundant site) cdnsciencepub.comnih.gov

Note: IC₅₀ values represent the concentration of an inhibitor required for 50% inhibition in a functional assay, while Ki values represent the dissociation constant for a binding interaction. Both indicate affinity, but are derived from different types of experiments.

Further research findings include observations in animal models regarding the effects of this compound on memory. In rats, this compound at certain doses improved win-stay acquisition and retention in specific tasks. medchemexpress.commedchemexpress.com In mice, this compound potentiated the effects of glucose and reversed the effects of insulin (B600854) on memory. medchemexpress.commedchemexpress.com

Academic research continues to utilize this compound to explore the intricacies of muscarinic receptor pharmacology and its implications for various physiological and pathophysiological conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31N5O2 B8083351 Otenzepad CAS No. 122467-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRKDAVQCKZSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045674
Record name AF-DX 116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102394-31-0, 121029-35-4, 122467-13-4
Record name 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102394-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenzepad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenzepad, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenzepad, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AF-DX 116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OTENZEPAD, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OTENZEPAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OTENZEPAD, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacology and Molecular Mechanisms

Otenzepad (B1677806) as a Muscarinic Acetylcholine (B1216132) Receptor Antagonist

This compound functions as an antagonist at muscarinic acetylcholine receptors (mAChRs), meaning it binds to these receptors and prevents the action of acetylcholine, the endogenous ligand. medchemexpress.comhellobio.com Its interaction with mAChRs is characterized by specific binding properties and selectivity profiles across the different receptor subtypes.

Competitive Binding Characteristics

This compound exhibits competitive binding characteristics at muscarinic receptors. medchemexpress.combiocrick.com This implies that this compound competes with agonists, such as acetylcholine or carbachol (B1668302), for the same binding site on the receptor. biocrick.com The binding interaction has been described as being of the simple, competitive type. biocrick.com In competitive antagonism, increasing the concentration of the agonist can overcome the effects of the antagonist. msdmanuals.com

Receptor Subtype Selectivity and Affinity

This compound demonstrates relative selectivity for certain muscarinic receptor subtypes. hellobio.comwikipedia.org This selectivity is crucial for understanding its physiological effects and potential therapeutic uses.

This compound is recognized as a selective M2 muscarinic acetylcholine receptor antagonist. medchemexpress.comhellobio.combiocrick.com Studies have shown its affinity for M2 receptors in various tissues, including cardiac M2 receptors, rabbit peripheral lung, and rat heart. medchemexpress.comhellobio.combiocrick.com For instance, IC50 values for this compound have been reported as 640 nM for rabbit peripheral lung and 386 nM for rat heart, indicating its potency in these tissues. medchemexpress.comhoelzel-biotech.commedchemexpress.com Its affinity for cardiac (M2) muscarinic receptors is notably higher compared to other subtypes. ncats.io

While selective for M2 receptors, this compound also interacts with other muscarinic receptor subtypes, albeit with lower affinity. wikipedia.orgncats.io Its affinity for M1 receptors in neuronal tissue has been reported as intermediate compared to M2 receptors. biocrick.com this compound shows lower affinity for receptors in exocrine glands, which are predominantly M3 receptors. biocrick.com Affinity data from studies using cloned human muscarinic receptors expressed in CHO-K1 cells provide a comparative profile of this compound's interaction with M1, M2, M3, M4, and M5 subtypes. wikipedia.org

mAChR IsoformDissociation Constant (Ki)
M1537.0 - 1300 nM
M281.0 - 186 nM
M3838 - 2089.0 nM
M4407.0 - 1800 nM
M52800 nM
{.interpreted-text} wikipedia.org

This data illustrates this compound's preferential binding to the M2 receptor subtype.

A significant characteristic of this compound is its cardioselectivity. hellobio.comwikipedia.orgncats.iobiocrick.com This refers to its higher affinity and inhibitory effect on muscarinic receptors in the heart compared to those in other tissues. hellobio.combiocrick.com This cardioselective profile is attributed to its potent antagonism of cardiac M2 receptors. hellobio.comncats.iobiocrick.com The heart rate is primarily regulated by M2 receptors located on the sinoatrial node. nih.gov this compound's selectivity for these receptors underlies its potential impact on cardiac function. nih.gov

Comparative Affinity for M1, M3, M4, and M5 Receptors

Allosteric Modulation and Interaction Sites

Beyond simple competitive binding at the orthosteric site (the primary binding site for acetylcholine), evidence suggests that this compound may also interact with muscarinic receptors at allosteric sites. medchemexpress.comnih.govzhanggroup.orgnih.govnih.govresearchgate.netmdpi.commdpi.com Allosteric modulators bind to a site distinct from the orthosteric site and can influence the binding and efficacy of orthosteric ligands. nih.govmdpi.commdpi.com

Studies investigating the interaction of this compound with other muscarinic ligands have provided insights into potential allosteric effects. biocrick.comnih.gov Combinations of this compound with certain competitive antagonists or allosteric modulators have resulted in supra-additive effects, suggesting interactions beyond simple competition. biocrick.comnih.gov Furthermore, this compound's inability to fully inhibit the binding of a radioligand at very high concentrations is also indicative of an allosteric interaction. nih.gov The action of this compound is concluded to involve an allosteric site, with possibilities for its location being discussed in research. nih.gov Muscarinic receptors, particularly the M2 subtype, are known to possess extracellular allosteric binding sites. researchgate.netmdpi.com

Downstream Signaling Pathways and Cellular Effects

Muscarinic acetylcholine receptors, including the M2 subtype, are G protein-coupled receptors (GPCRs) that mediate various cellular responses. abcam.comabcam.comethernet.edu.et These receptors play a crucial role in the cholinergic signaling pathway, influencing processes such as heart rate modulation and smooth muscle contraction. abcam.comontosight.aiabcam.com

G-protein Coupling and Ion Channel Modulation (e.g., Kir3.1)

M2 muscarinic receptors are primarily coupled to pertussis toxin-sensitive Gi/o G proteins. frontiersin.orgwikipedia.orgmdpi.com Upon activation by an agonist, the G protein heterotrimer dissociates, and the Gβγ subunits can directly interact with and activate inwardly rectifying potassium (Kir3) channels, also known as G protein-gated inwardly rectifying potassium (GIRK) channels. frontiersin.orgmdpi.comebi.ac.ukfrontiersin.org This interaction leads to the opening of these channels, increasing potassium efflux and causing membrane hyperpolarization, which in turn reduces cellular excitability. frontiersin.orgmdpi.comebi.ac.ukfrontiersin.org Kir3.1 channels are a type of Kir3 channel that are modulated by G proteins and are involved in these pathways. abcam.comabcam.comebi.ac.uk In cardiac tissue, this modulation of ion channels, particularly Kir3 channels, contributes to the slowing of heart rate. mdpi.comebi.ac.uk

Regulation of Intracellular cAMP Levels

M2 and M4 muscarinic receptors are coupled through Gi proteins to the enzyme adenylyl cyclase. mdpi.com Activation of M2 receptors leads to the inhibition of adenylyl cyclase activity. abcam.comabcam.commdpi.comabcam.com This inhibition results in a decrease in the conversion of ATP to cyclic adenosine (B11128) 3',5'-monophosphate (cAMP), thereby reducing intracellular cAMP levels. abcam.comabcam.comabcam.comabcam.commdpi.comabcam.com Reduced cAMP levels can affect downstream signaling pathways, including those mediated by protein kinase A (PKA). mdpi.comuni-regensburg.de

Influence on Adenylate Cyclase Activity

As mentioned, M2 receptors exert an inhibitory influence on adenylate cyclase activity via their coupling to Gi proteins. abcam.comabcam.commdpi.comabcam.com This inhibition is a key mechanism by which M2 receptors mediate their physiological effects, such as the reduction of heart rate and contractility. abcam.commdpi.comabcam.com Studies have shown that muscarinic receptor antagonists like this compound (AF-DX 116) can enhance adenylate cyclase activity that was previously inhibited by agonist-free muscarinic receptors, suggesting a tonic inhibitory influence of Gi that is removed by the antagonist. nih.gov

Stereoselectivity of this compound Isomers

This compound exists as a racemic mixture, comprising two enantiomers: (+)-otenzepad and (-)-otenzepad. These enantiomers can exhibit different potencies and affinities at their target receptors.

Potency of (+)-enantiomer vs. (-)-enantiomer at M2-receptors

Research has demonstrated a notable difference in the potency of the enantiomers of this compound at the M2 muscarinic receptor. The (+)-enantiomer of this compound is approximately 8 times more potent at M2-receptors than the (-)-enantiomer. wikipedia.orgncats.ioncats.ioncats.io This indicates that the stereochemistry of the molecule significantly influences its interaction with the M2 receptor binding site.

Here is a table summarizing the relative potency of this compound enantiomers at M2 receptors:

EnantiomerRelative Potency at M2 Receptor
(+)-Otenzepad8 times greater
(-)-Otenzepad1 time (reference)

Studies on other muscarinic receptor subtypes have also shown stereoselectivity for various compounds, although the degree of stereoselectivity can vary depending on the compound and the receptor subtype. d-nb.info

Preclinical Research and in Vitro Studies

Receptor Binding Assays and Characterization

Receptor binding assays are crucial for understanding the affinity and selectivity of a compound for its target receptors. Studies on Otenzepad (B1677806) have utilized radioligand binding techniques to assess its interaction with muscarinic receptor subtypes.

Radioligand Competitive Binding Assays (e.g., [3H]N-methylscopolamine)

Competitive binding assays using radiolabeled ligands such as [3H]N-methylscopolamine ([3H]NMS) have been employed to characterize this compound's binding to muscarinic receptors. In human gastric smooth muscle, [3H]NMS saturation experiments revealed a homogeneous population of noninteracting binding sites with a K_D of 0.76 ± 0.07 nM and a B_max of 46.94 ± 3.69 fmol/mg of tissue protein. nih.govcdnsciencepub.com The inhibition of [3H]NMS binding by unlabeled compounds showed a rank order of potency: atropine (B194438) >> this compound >> pirenzepine (B46924). nih.govcdnsciencepub.com

In studies involving cloned human muscarinic receptors expressed in CHO-K1 cells, this compound exhibited varying dissociation constants (Ki) across different subtypes. wikipedia.org The (+)-enantiomer of this compound has been shown to possess approximately 8 times greater potency at the M2 receptor compared to the (-)-enantiomer. wikipedia.orgncats.io

mAChR Isoform Dissociation Constant (Ki) (nM)
M1 537.0 - 1300
M2 81.0 - 186
M3 838 - 2089.0
M4 407.0 - 1800
M5 2800

In rat striatum, a study utilizing in vivo microdialysis and in vitro receptor binding correlated the functional autoreceptor response (increased ACh release) with the relative ability of antagonists to induce this effect compared to their binding abilities. This compound was among the standard muscarinic antagonists with varying binding profiles used in this study. biocrick.com

Studies using zebrafish brain extracts and [3H]-quinuclidinyl benzilate (QNB) as the radioligand demonstrated that this compound inhibited binding in a dose-dependent manner. researchgate.net The order of potency of antagonists in inhibiting [3H]QNB binding in zebrafish brain was atropine > pirenzepine > p-fluoro-hexahydro-sila-difenidol > this compound. researchgate.net

Schild Plot Analysis for Antagonistic Behavior

Schild plot analysis is a method used to characterize the nature of antagonism and estimate the affinity of a competitive antagonist. uam.eswikipedia.orgcapes.gov.brnih.gov Experimental data for this compound have shown a linear Schild plot over a wide concentration range, which is indicative of consistent antagonistic behavior. smolecule.com The slope of a Schild plot provides information about the nature of the antagonism; a slope close to unity is expected for simple competitive antagonism. uam.esnih.gov While some studies report a Schild plot slope of nearly unity for this compound in specific preparations like the isolated AV node of guinea pigs, others in different tissues or experimental conditions might show deviations, which could suggest more complex interactions, such as allosteric modulation. biocrick.comcapes.gov.brnih.gov

In the isolated AV node preparation of guinea pigs, dose-response curves for the negative dromotropic effects of carbachol (B1668302) were shifted to the right in parallel by this compound, pirenzepine, and atropine, with slopes of the modified Schild plot being nearly unity. biocrick.com However, dose-response curves for coronary vasodilator effects of carbachol were also shifted to the right by these antagonists, but the slopes were far from unity. biocrick.com

Schild plot analysis in rat hippocampal slices using carbachol as the agonist and this compound as an antagonist provided an estimated affinity constant (KB) of 1364 nM. nih.gov

Analysis of Binding Sites in Specific Tissues (e.g., Human Gastric Smooth Muscle)

Analysis of binding sites in specific tissues provides insight into the distribution and subtype composition of muscarinic receptors. In human gastric smooth muscle, the inhibition of [3H]NMS binding by this compound indicated the presence of two populations of receptors. nih.govcdnsciencepub.com The apparent Ki values for these two populations were 298 ± 40 nM and 3.463 ± 0.62 mM. nih.govcdnsciencepub.com These values were similar to those reported for the M2 and M3 muscarinic receptor subtypes, respectively. nih.govcdnsciencepub.com The M2 subtype was found to be the more abundant population in human gastric smooth muscle, representing 79.12 ± 5.48% of the total receptor population. nih.govcdnsciencepub.com

Receptor Population Apparent Ki Percentage of Total
M2-like 298 ± 40 nM 79.12 ± 5.48%
M3-like 3.463 ± 0.62 mM Not specified as the remainder, but implied to be ~20.88%

This finding suggests that two muscarinic receptor subpopulations resembling the M2 and M3 subtypes are present in human gastric smooth muscle, with the M2-like receptor being predominant. nih.govcdnsciencepub.com

In Vitro Functional Studies

In vitro functional studies assess the activity of this compound in biological systems, such as cell lines or isolated tissues, to understand its effects on receptor-mediated responses.

Cellular Models for Activity Evaluation (e.g., SH-SY5Y neuroblastoma cells)

Cellular models like SH-SY5Y neuroblastoma cells have been utilized to evaluate the activity of this compound. ncats.ioncats.io SH-SY5Y cells are a human neuroblastoma cell line that can be differentiated to develop cholinergic neuron-like properties. researchgate.net Studies using SH-SY5Y cells have investigated the binding of this compound to muscarinic receptors in this model system. ncats.io These cells express muscarinic acetylcholine (B1216132) receptors, making them suitable for studying the effects of muscarinic ligands. researchgate.net

Electrophysiological Recordings (e.g., Guinea Pig Electrically Driven Left Atrium)

Electrophysiological recordings in isolated tissues, such as the guinea pig electrically driven left atrium, are used to study the functional effects of this compound on cardiac activity mediated by muscarinic receptors. ncats.ionih.govroyalsocietypublishing.org The guinea pig atrium is a relevant model for studying M2 muscarinic receptor function, as these receptors are abundant in cardiac tissue and mediate negative chronotropic and inotropic effects. mdpi.commdpi.com

Studies in the guinea pig electrically driven left atrium have investigated the effects of this compound, alone and in combination with other muscarinic antagonists and allosteric modulators, on responses induced by agonists like carbachol or acetylcholine. nih.gov These studies have provided insights into the competitive and potentially allosteric interactions of this compound at M2 muscarinic receptors in cardiac tissue. nih.govresearchgate.net For instance, when combined with certain competitive antagonists or allosteric modulators, supra-additive effects were observed, suggesting that this compound's action might involve an allosteric site in addition to orthosteric competition. nih.gov

This compound was also unable to fully inhibit [3H]N-methylscopolamine binding when the radioligand was used at high concentrations (approximately 100 x K_D), further supporting the involvement of an allosteric site. nih.gov

In isolated guinea pig ventricular myocytes, this compound (AF-DX 116) was found to inhibit a novel tetrodotoxin-resistant Na+ current induced by carbachol, which occurs via M2 muscarinic receptors. nih.gov The concentration of this compound required to suppress this current by 50% was 270 nM, indicating its potency as an inhibitor in this functional assay. nih.gov

Effects on Muscarinic Receptor-Mediated Contractions (e.g., Guinea Pig Atria, Human Colon)

Studies involving isolated tissue preparations have been instrumental in characterizing this compound's effects on muscarinic receptor-mediated contractions. In guinea pig atria, which predominantly express M2 muscarinic receptors, this compound has been shown to antagonize muscarinic agonist-induced negative chronotropic and inotropic effects nih.gov. This antagonism is consistent with its selectivity for the M2 receptor subtype nih.gov. The affinity (pA₂) of this compound in guinea pig atria has been reported to be approximately 10-fold greater than its affinity in intestinal and tracheal smooth muscle preparations nih.gov. Investigations into the interaction of this compound with muscarinic M2 receptors in guinea pig atria have also suggested that its action may involve an allosteric site in addition to competitive antagonism royalsocietypublishing.orgnih.gov.

Research on human colon tissue has also been conducted to understand the role of muscarinic receptor subtypes in mediating contractions and the effects of antagonists like this compound patsnap.comwjgnet.com. While the human colon expresses multiple muscarinic receptor subtypes, including M2 and M3, studies using selective antagonists, such as AF-DX 116 (this compound, an M2 blocker) and DAU-5884 (an M3 blocker), have helped to dissect the contributions of these subtypes to muscle contractility patsnap.com. These studies aim to bridge the gap between in vitro mechanisms and potential clinical applications of antispasmodic agents patsnap.com.

Animal Models of Disease and Physiological Function

Cardiovascular System Studies

The cardioselectivity of this compound has led to extensive investigation in animal models focusing on its effects on the cardiovascular system, particularly in the context of heart rate, contractility, bradycardia, and arrhythmias wikipedia.orgnih.govpatsnap.com.

Modulation of Heart Rate and Contractility

This compound, as an M2 muscarinic receptor antagonist, modulates heart rate and contractility by blocking the inhibitory effects of acetylcholine, which primarily acts via M2 receptors in the heart abcam.comabcam.com. M2 receptors in the heart mediate negative feedback control by inhibiting adenylate cyclase, thereby reducing intracellular cAMP levels and affecting heart rate and contractility abcam.comabcam.com. By blocking these receptors, this compound can counteract the parasympathetic influence on the heart abcam.comabcam.com. In vivo experiments in animals, including guinea pigs, have demonstrated that this compound antagonizes the negative chronotropic and inotropic effects induced by muscarinic receptor activation nih.gov. It has also been shown to reverse the negative chronotropic effect caused by peripheral vagal stimulation, intrasinus node injection of bethanechol, and central vagal activation by clonidine (B47849) nih.gov.

Efficacy in Bradycardia Models

Given its ability to antagonize the negative chronotropic effects of muscarinic activation, this compound has been investigated for its efficacy in models of bradycardia fishersci.seroyalsocietypublishing.orgpatsnap.com. Bradycardia, or an abnormally slow heart rate, can be caused by increased parasympathetic tone, which is mediated by M2 receptors abcam.com. By blocking these receptors, this compound can potentially increase heart rate abcam.com. While specific detailed data on this compound's efficacy in dedicated bradycardia animal models within the search results are limited, its known mechanism of action and effects on heart rate in cardiovascular studies support its investigation for this indication wikipedia.orgnih.gov. The clinical investigation of this compound for bradycardia further underscores this potential application wikipedia.orgpatsnap.com.

Efficacy in Arrhythmia Models (e.g., Atrial Fibrillation)

This compound was also investigated as a treatment for arrhythmias, including atrial fibrillation wikipedia.orgfishersci.se. Atrial fibrillation (AF) is a common cardiac arrhythmia characterized by rapid and disorganized atrial electrical activity oaepublish.comfrontiersin.org. Animal models of AF are used to understand the underlying mechanisms and evaluate potential therapies mdpi.comnih.govmdpi.com. While the search results confirm this compound's investigation for arrhythmias wikipedia.orgpatsnap.com, detailed findings regarding its efficacy in specific animal models of atrial fibrillation were not extensively provided. Research in this area often involves assessing the ability of a compound to prevent the induction of AF or reduce its duration in models where the arrhythmia is experimentally induced, such as through rapid atrial pacing frontiersin.orgmdpi.commdpi.com.

Myocardial Ischemia/Reperfusion Injury and NLRP3 Inflammasome Activation

Myocardial ischemia/reperfusion (I/R) injury is a significant contributor to morbidity and mortality following acute myocardial infarction xiahepublishing.comnih.gov. This injury involves complex mechanisms, including inflammation and activation of the NLRP3 inflammasome xiahepublishing.comnih.govmdpi.comfrontiersin.org. The NLRP3 inflammasome is a multiprotein complex that, upon activation, leads to the cleavage of procaspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their active inflammatory forms xiahepublishing.comnih.gov. This pathway is implicated in the inflammatory response and cell death, including pyroptosis, observed during myocardial I/R injury xiahepublishing.comnih.govmdpi.com.

The role of this compound specifically in the context of myocardial I/R injury and its effects on NLRP3 inflammasome activation were not detailed in the provided search results. However, the broader understanding of NLRP3 inflammasome inhibitors as potential therapeutic agents for myocardial I/R injury highlights the relevance of this pathway in cardiac damage mdpi.comfrontiersin.org. Research in this area focuses on compounds that can attenuate the inflammatory cascade initiated by NLRP3 activation to mitigate myocardial damage mdpi.comfrontiersin.org.

Central Nervous System Studies

Research into the effects of this compound on the central nervous system has primarily focused on its influence on cognitive functions, memory, learning, and its interactions with metabolic factors like glucose and insulin (B600854), as well as its relevance to cholinergic dysfunction.

Cognitive Function and Memory (e.g., Rats, Mice)

Studies in rodent models have investigated the impact of this compound on memory processes. In adult male Swiss mice, this compound administered intraperitoneally (ip) at doses of 0.3, 1.0, or 3.0 mg/kg enhanced retention in a one-trial step-through inhibitory avoidance task. This effect was observed in an inverted-U dose-response manner, with significant enhancement noted at the 1.0 mg/kg dose compared to control groups medchemexpress.commedchemexpress.com.

Effects on Learning and Acquisition

Investigations in rats have demonstrated that this compound can influence learning and acquisition. In forty-eight male Long-Evans rats, subcutaneous (s.c.) administration of this compound at doses of 0.5 and 1.0 mg/kg significantly improved win-stay acquisition when compared to vehicle-injected controls. However, doses of 0.25 and 2.0 mg/kg did not show a significant effect on acquisition in this study medchemexpress.commedchemexpress.com. Another study indicated that this compound (2 mg/kg, s.c., in rats) significantly improved retention relative to vehicle controls medchemexpress.commedchemexpress.com.

Data Table: Effects of this compound on Acquisition in Rats

Animal ModelAdministration RouteDosage (mg/kg)Effect on Win-Stay Acquisition (vs. Vehicle)
Long-Evans RatsS.C.0.25No significant effect
Long-Evans RatsS.C.0.5Significantly improved
Long-Evans RatsS.C.1.0Significantly improved
Long-Evans RatsS.C.2.0No significant effect

Data Table: Effects of this compound on Retention in Rats

Animal ModelAdministration RouteDosage (mg/kg)Effect on Retention (vs. Vehicle)
Long-Evans RatsS.C.2.0Significantly improved

Data Table: Effects of this compound on Retention in Mice

Animal ModelAdministration RouteDosage (mg/kg)Effect on Retention (vs. Saline Control)
Adult male Swiss MiceI.P.0.3Not specified as significant in snippet
Adult male Swiss MiceI.P.1.0Significant enhancement
Adult male Swiss MiceI.P.3.0Not specified as significant in snippet
Interaction with Glucose and Insulin Effects on Memory

Studies in mice have explored the interaction of this compound with glucose and insulin in the context of memory. This compound (0.3, 1.0, or 3.0 mg/kg, ip) was found to potentiate the effects of glucose and reverse the effects of insulin on memory in mice medchemexpress.commedchemexpress.com. Low, subeffective doses of D-(+)-glucose (10 mg/kg, ip), but not L-(-)-glucose, administered immediately after training, and this compound (0.3 mg/kg, ip), given 10 minutes after training, interacted to improve retention in a one-trial step-through inhibitory avoidance task in male Swiss mice nih.gov. Insulin (8 IU/kg, ip) impaired retention when injected immediately after training, and these effects were reversed in a dose-related manner by this compound (0.3, 1.0, or 3.0 mg/kg, ip) administered 10 minutes following insulin nih.gov. This suggests that this compound, potentially by blocking autoreceptors that inhibit acetylcholine release, influences central cholinergic mechanisms involved in memory storage, which are in turn affected by changes in central nervous system glucose availability nih.gov.

Cholinergic Dysfunction and Neurological Disorders

This compound is characterized as a selective M2 muscarinic acetylcholine receptor antagonist medchemexpress.commedchemexpress.com. Alterations in M2 receptor function or expression are implicated in cognitive disorders linked to cholinergic dysfunction abcam.comabcam.com. The cholinergic system plays a fundamental role in mnemonic function and is affected in neurological disorders such as Alzheimer's disease researchgate.netresearchgate.net. Muscarinic receptors, including the M2 subtype, are involved in learning and memory processes ethernet.edu.et. Dysfunction of cholinergic transmission is associated with a wide variety of CNS disorders, and evidence suggests that cholinergic neurotransmission in forebrain regions and its involvement in learning and memory are primarily mediated by muscarinic receptors mdpi.com.

Respiratory System Studies (e.g., Airway Smooth Muscle)

This compound has been investigated for its effects on the respiratory system, particularly concerning airway smooth muscle. This compound (AF-DX 116) has reported IC50 values of 640 nM for rabbit peripheral lung, indicating its affinity and inhibitory effect on muscarinic receptors in this tissue medchemexpress.commedchemexpress.com. Airway smooth muscle plays a significant role in modulating bronchomotor tone and is involved in the pathophysiology of obstructive airway diseases nih.govmdpi.com. M2 receptors are present in the airways and can influence smooth muscle function ontosight.ai.

Gastrointestinal System Studies (e.g., Gastric Smooth Muscle, Colonic Motility)

Studies have also examined the effects of this compound on the gastrointestinal system, including gastric smooth muscle and colonic motility. In human gastric smooth muscle, this compound showed evidence of binding to two populations of muscarinic receptors in inhibition experiments of [3H]NMS binding nih.gov. The apparent Ki values for these two populations were approximately 298 nM and 3.463 µM, similar to those reported for M2 and M3 muscarinic receptor subtypes, respectively nih.gov. The M2 subtype appeared to be the more abundant population in human gastric smooth muscle, representing about 79% of the total binding sites nih.gov. The gastrointestinal tract's motility is regulated by various factors, including the enteric nervous system and smooth muscle cells, with acetylcholine being a primary neurotransmitter involved in smooth muscle contraction through M2 and M3 muscarinic receptors biorxiv.orgucalgary.ca.

Drug Interactions and Combinatorial Approaches

Interactions with Other Muscarinic Antagonists (e.g., Atropine (B194438), N-methylscopolamine, Dexetimide)

Combinations of otenzepad (B1677806) with other competitive muscarinic antagonists have been examined to understand their joint effects on receptor blockade. When this compound was combined with N-methylscopolamine or dexetimide (B1670337) in guinea pig left atria, supra-additive effects were observed in inhibiting responses mediated by muscarinic receptor activation. nih.govbiocrick.com The degree of this supra-additivity was found to be more pronounced following longer periods of equilibration (e.g., 2 hours) compared to shorter exposures (e.g., 40 minutes) with the competitive antagonist. nih.gov

The interaction between this compound and atropine showed variability depending on the agonist used. With carbachol (B1668302) as the agonist, no supra-additivity was observed in combination with atropine. nih.gov However, when acetylcholine (B1216132) was used as the agonist, supra-additive effects were evident in the combination of this compound and atropine. nih.gov These findings suggest that the nature of the interaction can be influenced by the specific orthosteric agonist present.

Interactions with Allosteric Modulators (e.g., C(7)/3'-phth, Gallamine, Alcuronium)

This compound's interactions with allosteric modulators of muscarinic receptors have also been investigated. Allosteric modulators bind to sites distinct from the orthosteric agonist binding site and can influence receptor function or ligand binding. semanticscholar.orgresearchgate.net

When this compound was combined with C(7)/3'-phth or gallamine, the observed concentration-ratios were close to additive. nih.govbiocrick.com This is consistent with theoretical models describing the combination of two allosteric modulators acting at a common site. nih.gov

In contrast, when this compound was combined with alcuronium (B1664504), supra-additive effects were observed. nih.govbiocrick.com This indicates a non-simple additive interaction between this compound and alcuronium at the muscarinic receptor, suggesting a more complex interplay between their binding sites or mechanisms of action. Gallamine and alcuronium are recognized as prototypical allosteric modulators at muscarinic acetylcholine receptors. semanticscholar.orgresearchgate.net

Investigation of Supra-additive Effects

The observation of supra-additive effects with certain combinations of this compound and other muscarinic ligands, such as N-methylscopolamine, dexetimide, and alcuronium, is a key finding from interaction studies. nih.govbiocrick.com Supra-additivity, also known as synergism, occurs when the combined effect of two agents is greater than the sum of their individual effects. ontosight.aislideshare.net

The mechanism underlying the supra-additive effects observed with this compound in combination with competitive antagonists like N-methylscopolamine and dexetimide appears to be time-dependent, becoming more pronounced with longer equilibration times. nih.gov This suggests that kinetic factors or slow-onset interactions may contribute to the enhanced effect.

The supra-additive interaction with alcuronium, an allosteric modulator, further highlights the complex pharmacological profile of this compound and its ability to interact with both orthosteric and allosteric binding sites or influence receptor states in a manner that enhances the effects of other ligands. nih.govbiocrick.com

Potential for Multitargeting Drug Interactions

While this compound is primarily characterized as a selective M2 receptor antagonist, the concept of multitargeting in muscarinic receptor pharmacology is relevant when considering its interactions. Multitargeting drugs are designed or found to interact with multiple biological targets, which can offer advantages, such as increased efficacy or reduced required doses. nih.gov

Muscarinic receptors themselves exhibit complexity, with different subtypes (M1-M5) expressed in various tissues and potentially interacting with each other in signaling pathways. abcam.commdpi.comnih.gov Although this compound shows selectivity for the M2 receptor abcam.comsmolecule.comwikipedia.orgabcam.compatsnap.com, its interactions with allosteric modulators and the observation of supra-additive effects in combinations suggest that its pharmacological activity might involve nuances beyond simple competitive antagonism at a single site. The M2 receptor is known to be closely linked with other muscarinic receptors, such as M1 and M4, and these interactions are relevant in understanding various physiological and pathological processes. abcam.com This interconnectedness of muscarinic receptor subtypes could provide a basis for potential multitargeting approaches involving compounds that influence M2 receptor function in conjunction with other muscarinic subtypes or related pathways. The multitargeting nature of drugs acting on muscarinic receptors is an area of ongoing investigation, with the potential for therapeutic benefits in complex conditions. nih.gov

Summary of Key Interaction Findings:

Combination PartnerType of Interaction with this compound (in Guinea Pig Atria)Notes
N-methylscopolamineSupra-additiveMore evident with longer equilibration. nih.gov
DexetimideSupra-additiveMore evident with longer equilibration. nih.gov
Atropine (with Carbachol)Additive
Atropine (with Acetylcholine)Supra-additive
C(7)/3'-phthAdditive (close to)Consistent with theoretical models. nih.gov
GallamineAdditive (close to)Consistent with theoretical models. nih.gov
AlcuroniumSupra-additive

Advanced Research Methodologies and Translational Insights

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a compound's chemical structure influence its biological activity. For muscarinic receptor ligands like Otenzepad (B1677806), SAR studies aim to elucidate the structural features critical for receptor binding affinity, selectivity among the different muscarinic receptor subtypes (M1-M5), and functional activity (agonist or antagonist) researchgate.netnih.gov.

Research into muscarinic receptor ligands has involved the synthesis and evaluation of various derivatives to explore the impact of structural changes. For instance, studies on carboxamide derivatives have been conducted to further elucidate SAR, particularly concerning muscarinic receptor binding efficacy researchgate.net. The antagonist potency profile of various compounds, including this compound, has been determined in different model systems, such as zebrafish brain receptors, providing comparative data on their relative affinities researchgate.net. In zebrafish, the antagonist potency order was determined to be atropine (B194438) > pirenzepine (B46924) > p-fluoro-hexahydro-sila-difenidol > this compound researchgate.net.

Mutational studies on muscarinic receptors have also contributed to understanding SAR by identifying specific amino acid residues critical for ligand binding and receptor activation researchgate.net. For example, mutations near the junction of the sixth transmembrane domain (TM6) and the third extracellular loop of the M5 muscarinic receptor have been shown to lead to constitutive activation and enhanced agonist affinity researchgate.net. Similarly, mutations in other subtypes, such as M2, M3, and M4, have been linked to constitutive activity and increased agonist affinity researchgate.net. These findings from receptor mutation studies provide valuable insights into the molecular interactions underlying ligand binding and can inform the design of novel compounds with improved properties.

SAR studies are crucial for the rational design of more selective and potent muscarinic receptor antagonists. By understanding which parts of the this compound molecule are essential for its selective binding to the M2 receptor, researchers can synthesize analogues with modified structures to potentially enhance selectivity or potency and reduce off-target effects.

Computational and In Silico Approaches

Computational and in silico approaches play a significant role in modern drug discovery and development, complementing traditional experimental methods. These methods utilize computational power to model molecular interactions, predict pharmacological properties, and identify potential new uses for existing drugs nih.govacs.orgmdpi.com.

Deep Learning Applications for Pharmacological Property Prediction

Deep learning, a subset of machine learning, has shown considerable promise in predicting the pharmacological properties of compounds based on large datasets nih.govacs.orgbiorxiv.orgresearchgate.netroyalsocietypublishing.org. By training deep neural networks (DNNs) on transcriptomic data, researchers can classify drugs into therapeutic categories based on their gene expression profiles nih.govacs.orgresearchgate.net.

In one study, a deep learning approach was used to classify various drugs into 12 therapeutic use categories based on transcriptional response data from different cell lines nih.govacs.orgresearchgate.net. This compound, a known muscarinic receptor antagonist primarily used for cardiac arrhythmia according to MeSH therapeutic use classification, was sometimes misclassified as a central nervous system agent by the DNN model nih.govacs.orgresearchgate.net. This misclassification, while seemingly an error, can sometimes highlight potential for drug repurposing by suggesting unexpected pharmacological activities or targets nih.govacs.orgbiorxiv.orgresearchgate.net. The study demonstrated that DNNs trained on pathway activation scores performed better at classification than those trained on gene-level data nih.govacs.orgresearchgate.net.

Deep learning models can also be used to predict drug-target interactions and model reaction properties of molecules nih.gov. As deep networks incorporate more biological features, their application breadth and accuracy are expected to increase nih.gov.

Drug Repurposing Strategies

Drug repurposing, also known as drug repositioning, involves identifying new therapeutic uses for existing drugs that have already been approved or investigated for other conditions nih.govacs.orgbiorxiv.orgresearchgate.netnih.govrepo4.euscienceopen.comerica-rd.eu. This approach offers potential advantages, including reduced costs and shorter development timelines compared to traditional de novo drug discovery nih.govrepo4.eu.

Computational methods, including deep learning, contribute to drug repurposing by analyzing large biological and chemical datasets to identify potential new indications for existing compounds nih.govacs.orgbiorxiv.orgresearchgate.netnih.govrepo4.eu. The misclassification of this compound as a central nervous system agent in deep learning studies, despite its primary use for cardiac arrhythmia, illustrates how computational approaches can generate hypotheses for drug repurposing nih.govacs.orgbiorxiv.orgresearchgate.net. Although this compound has a known role in brain function, its therapeutic use is primarily cardiac nih.govacs.org. Such computational findings can prompt further investigation into the potential neurological applications of this compound.

Drug repurposing strategies can involve various computational techniques, including data mining, structure modeling, and machine learning nih.gov. Confusion matrices generated by deep learning models can also be used to propose drug repositioning opportunities by highlighting instances where drugs are misclassified into therapeutic categories different from their known uses nih.govresearchgate.net.

Development of Analytical Methods for this compound Detection and Quantification

The development of sensitive and specific analytical methods is crucial for the detection and quantification of this compound in various matrices, such as biological samples or pharmaceutical formulations. These methods are essential for pharmacokinetic studies, drug metabolism research, and quality control.

While specific detailed analytical methods solely focused on this compound were not extensively detailed in the search results, the development of analytical methods for other related compounds and drugs provides context and examples of the techniques that would likely be applied to this compound researchgate.netuni-regensburg.de. High-Performance Thin Layer Chromatography (HPTLC) with fluorescence detection has been used for the simultaneous determination of other drugs, with validation according to International Conference on Harmonization (ICH) guidelines researchgate.net. This method involved specific mobile phases and densitometric analysis at particular wavelengths, achieving good linearity, accuracy, and precision researchgate.net. Limits of detection and quantification were also determined researchgate.net.

Liquid chromatography coupled with radiometric detection has been employed for the analysis of radiolabeled muscarinic receptor ligands, demonstrating high radiochemical purity uni-regensburg.de. This suggests that similar chromatographic techniques could be adapted for this compound, particularly if radiolabeled versions are used in research.

The principles and techniques used for the analysis of other pharmaceuticals, such as alpha blockers, including methods validated for linearity, range, accuracy, precision, selectivity, robustness, and limits of detection and quantification, are relevant to the potential development of analytical methods for this compound researchgate.net. These methods often involve chromatographic separation followed by detection using techniques like UV-Vis spectroscopy, fluorescence detection, or mass spectrometry. The successful application of such methods to spiked human plasma samples indicates their potential for quantifying drugs in biological matrices researchgate.net.

Clinical Development and Research Findings

Historical Clinical Trial Phases (Phase I, II, III)

Otenzepad (B1677806) progressed through several stages of clinical investigation. The compound reached Phase III clinical trials for the treatment of arrhythmias and bradycardia. wikipedia.orgncats.ioncats.ioncats.ioncats.io Clinical trials are typically conducted in phases to evaluate a drug's safety and efficacy. Phase I trials usually involve a small number of participants to assess safety, side effects, and how the drug is processed by the body. cancerresearchuk.orgclinicaltrials.gov Phase II trials gather more information on safety and effectiveness in a larger group of people with the condition. cancerresearchuk.orgclinicaltrials.gov Phase III trials are large-scale studies comparing the new treatment to existing treatments or a placebo to confirm its effectiveness and monitor side effects in a diverse patient population. cancerresearchuk.orgclinicaltrials.gov this compound's advancement to Phase III indicated that it had shown promise in earlier stages of testing. wikipedia.orgncats.ioncats.ioncats.ioncats.io

Discontinuation of Research and Associated Rationales

Despite reaching Phase III clinical trials, research and development for this compound were ultimately discontinued (B1498344). wikipedia.orgncats.ioncats.ioncats.ioen-academic.compatsnap.com The specific rationales detailed in the provided search results indicate that all research into this compound has ceased. ncats.ioncats.ioncats.io While the exact reasons for discontinuation at the Phase III stage are not explicitly detailed in all sources, reaching this phase implies that the drug had demonstrated a certain level of safety and potential efficacy in earlier studies. cancerresearchuk.orgclinicaltrials.gov However, development was halted after this stage. wikipedia.org

Pharmacokinetic Investigations (e.g., Bioavailability, Mean Residence Time, Tmax)

Pharmacokinetic studies were conducted to understand how this compound is absorbed, distributed, metabolized, and eliminated by the body. Investigations into the oral pharmacokinetics of this compound were carried out in a double-blind study involving healthy male volunteers. ncats.ioncats.ioncats.io Participants in this study were randomized to receive single oral doses of placebo or this compound at doses of 120 mg, 240 mg, or 480 mg. ncats.ioncats.ioncats.io

Key pharmacokinetic parameters were determined from this study. The oral bioavailability of this compound was found to be 45%. ncats.ioncats.ioncats.io The mean residence time (MRT), a parameter reflecting the average time the drug molecule resides in the body, was reported as 12.5 hours. ncats.ioncats.ioncats.io The time to reach maximum plasma concentration (Tmax) occurred at 2.5 hours post-dose. ncats.ioncats.ioncats.io

The following table summarizes the key pharmacokinetic findings from the oral administration study in healthy male volunteers:

ParameterValue
Bioavailability (Oral)45%
Mean Residence Time (MRT)12.5 hours
Tmax2.5 hours

These pharmacokinetic characteristics provide insight into the absorption rate and duration of exposure to this compound following oral administration.

Future Research Directions and Therapeutic Potential

Re-evaluation of Otenzepad (B1677806) in Cardiovascular Diseases

The primary historical focus for this compound was on cardiovascular applications, leveraging its cardioselectivity through M2 receptor antagonism. wikipedia.orgsmolecule.com Future research could involve a re-evaluation of its potential in this area, incorporating lessons learned from previous trials and exploring refined strategies.

Refined Targeting of M2 Receptors for Arrhythmias and Bradycardia

M2 receptors in the heart are crucial for mediating the inhibitory effects of acetylcholine (B1216132) on heart rate and contractility. abcam.comnih.gov By blocking these receptors, this compound can counteract parasympathetic influence, potentially increasing heart rate and improving conduction velocity, which could be beneficial in conditions like bradycardia (abnormally slow heart rate) and certain arrhythmias. abcam.comontosight.ainih.gov Although previous trials were discontinued (B1498344), future research could investigate refined targeting strategies. This might involve exploring specific patient populations, optimizing dosing regimens, or utilizing advanced delivery methods to enhance efficacy and minimize off-target effects. The (+)-enantiomer of this compound has shown significantly greater potency at the M2 receptor compared to the (-)-enantiomer, suggesting potential for developing stereoselective approaches. wikipedia.orgncats.ioncats.io

Addressing Challenges of Non-selective Muscarinic Antagonism

One of the significant challenges in utilizing muscarinic antagonists therapeutically is the potential for off-target effects due to the presence of other muscarinic receptor subtypes (M1, M3, M4, M5) throughout the body, which regulate diverse functions. patsnap.comwikipedia.org While this compound demonstrates relative selectivity for M2 receptors, it still exhibits some affinity for other subtypes. ncats.ioncats.io Future research needs to address the challenges posed by this non-selective antagonism. Strategies could include the development of more highly selective M2 antagonists, exploring combination therapies that mitigate off-target effects, or investigating the therapeutic window where the benefits of M2 blockade outweigh potential side effects mediated by other muscarinic receptors. google.com

Exploration of this compound's Role in Neurological Disorders beyond Memory

While M2 receptors are predominantly known for their cardiac role, they are also present in the nervous system and have been implicated in certain neurological disorders. abcam.com Although some research has touched upon the effects of muscarinic antagonists on memory medchemexpress.com, future studies could explore this compound's potential role in neurological conditions beyond cognitive function. M2 receptors are involved in regulating neurotransmitter release, including acetylcholine itself, and have been linked to conditions such as schizophrenia and Parkinson's disease. mdpi.com Investigating how this compound's M2 antagonism influences these pathways could reveal novel therapeutic applications.

Novel Applications based on M2 Receptor Modulation

The modulation of M2 receptors by this compound could have implications for a range of physiological processes, suggesting novel therapeutic applications beyond its historical focus.

Autonomic Nervous System Regulation

Muscarinic acetylcholine receptors, including the M2 subtype, are integral to the regulation of the autonomic nervous system (ANS). abcam.comwikipedia.org The ANS controls involuntary bodily functions, such as heart rate, digestion, and respiratory rate. nih.gov M2 receptors play essential roles in both the autonomic nervous system and the cardiovascular system. abcam.com By modulating M2 receptor activity, this compound could potentially influence ANS balance. Future research could investigate its utility in conditions characterized by autonomic dysregulation, exploring its effects on various organ systems controlled by the parasympathetic nervous system.

Anti-inflammatory Pathways (e.g., NLRP3 inflammasome)

Emerging research suggests a link between the cholinergic system and inflammatory pathways. The NLRP3 inflammasome is a key component of the innate immune system involved in the inflammatory response and has been implicated in the pathophysiology of various diseases, including cardiovascular diseases. nih.govresearchgate.net Studies have indicated that acetylcholine can exert anti-inflammatory effects by activating M2 receptors, which in turn can inhibit the activation of the NLRP3/caspase-1 pathway-mediated pyroptosis. nih.gov Research utilizing this compound as an M2 receptor antagonist has provided evidence supporting the involvement of M2 receptors in this anti-inflammatory pathway. nih.gov This opens a potential avenue for future research to explore the therapeutic potential of modulating M2 receptors with compounds like this compound in inflammatory conditions, particularly those where NLRP3 inflammasome activation plays a significant role.

Translational Research for New Therapeutic Strategies

Translational research involving this compound focuses on leveraging its known mechanism of action as an M2 receptor antagonist to understand complex biological pathways and identify novel therapeutic targets. This compound's selectivity for the M2 receptor, which is predominantly expressed in cardiac tissue and plays a critical role in regulating heart rate and contractility by blocking acetylcholine's action, has been instrumental in cardiovascular research. abcam.comontosight.ai

Detailed research findings highlight this compound's utility as a pharmacological probe. Studies investigating the anti-necrotic mechanisms of magnetic vagus nerve stimulation (mVNS) in a rat model of myocardial ischemia-reperfusion (I/R) injury have utilized this compound as an M2 acetylcholine receptor (M2AChR) antagonist. frontiersin.orgnih.gov In these studies, this compound was shown to attenuate the protective effects of mVNS, including the reduction of myocardial infarct size and the inhibition of NLRP3 inflammasome activation. frontiersin.orgnih.gov This suggests the involvement of the M2AChR/OGDHL/ROS axis in mediating the anti-necrotic effects observed with mVNS, thereby protecting the heart and improving prognosis in myocardial I/R injury. frontiersin.orgnih.gov The use of this compound in this context demonstrates how selective pharmacological agents, even those not currently in clinical use, can be critical for dissecting signaling pathways with potential translational value for new therapeutic approaches. nih.gov

Furthermore, while primarily studied for cardiovascular conditions, this compound's interaction with muscarinic receptors has implications beyond the heart. M2 receptors are also found in other tissues, including the airways, where they influence smooth muscle contraction. ontosight.ai Although not the primary focus of its initial development, research into M2 antagonists has explored their potential in respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) for their bronchodilatory effects. ontosight.ai

The differential potency of this compound's enantiomers at the M2 receptor, with the (+)-enantiomer exhibiting significantly greater potency than the (-)-enantiomer, presents an avenue for further stereoselective pharmacological investigations. wikipedia.org Understanding the specific interactions of each enantiomer with the receptor could refine the design of future M2-targeted therapies.

The following table summarizes this compound's binding affinity data across different muscarinic receptor isoforms:

mAChR IsoformDissociation Constant (Ki) (nM)
M1537.0 - 1300
M281.0 - 186
M3838 - 2089.0
M4407.0 - 1800
M52800

Data based on competitive binding assays. wikipedia.org

Considerations for Future Drug Development from Discontinued Compounds

The discontinuation of a compound like this compound after reaching Phase III clinical trials provides valuable lessons for future drug development efforts. The high attrition rate in drug development, particularly in later clinical phases, underscores the challenges in translating preclinical findings into successful therapies. humanspecificresearch.org Reasons for failure at this stage often include a lack of sufficient efficacy or unexpected toxicity, although specific details for this compound's discontinuation are not publicly detailed beyond the cessation of research. wikipedia.orghumanspecificresearch.org

Analyzing the profile of discontinued compounds like this compound can inform the design and execution of future clinical trials and target validation. The fact that this compound demonstrated sufficient promise to reach Phase III suggests its initial target engagement and pharmacological activity were considered favorable. Its discontinuation highlights the complexities of clinical efficacy and safety in larger, more diverse patient populations.

Discontinued compounds can also serve as starting points for identifying new indications or developing improved compounds targeting the same pathway. The use of this compound as a research tool in studies like the mVNS investigation demonstrates the continued value of these compounds in elucidating disease mechanisms and validating therapeutic targets, even if the original compound is not pursued clinically for that indication. frontiersin.orgnih.gov

Furthermore, understanding the reasons behind this compound's discontinuation, if more detailed information becomes available, could guide future drug design efforts to overcome specific limitations, such as improving selectivity, optimizing pharmacokinetic properties, or addressing potential off-target effects that may have contributed to its cessation. The experience with this compound reinforces the need for robust translational models and a thorough understanding of target biology in the context of human disease.

Compounds that interact with muscarinic receptors continue to be an area of interest for various conditions, including neurological disorders and cardiovascular diseases. abcam.com Lessons learned from the development of compounds like this compound can contribute to more informed strategies for targeting these receptors in the future, potentially leading to the development of compounds with improved efficacy and safety profiles. The ongoing research using this compound in preclinical settings underscores the enduring scientific value of discontinued compounds as tools for discovery and validation in the pursuit of new therapeutic strategies.

Q & A

Q. What is the established mechanism of Otenzepad in modulating M2AChR activity in myocardial ischemia-reperfusion (I/R) injury models?

this compound acts as a selective M2 muscarinic acetylcholine receptor (M2AChR) antagonist, inhibiting receptor-mediated pathways that exacerbate oxidative stress and pyroptosis. In rat models, it attenuates the cardioprotective effects of magnetic vagus nerve stimulation (mVNS) by blocking M2AChR, leading to increased mitochondrial reactive oxygen species (mtROS) and OGDHL expression . Researchers should validate this mechanism using in vitro assays (e.g., NRCM cell lines) and in vivo I/R injury models with controlled antagonist administration.

Q. What experimental models are commonly used to study this compound’s pharmacological effects?

Key models include:

  • In vivo : Rat myocardial I/R injury models with infarct size measurement via TTC staining and cardiac function assessment (e.g., ejection fraction) .
  • In vitro : Neonatal rat cardiomyocytes (NRCMs) exposed to oxygen-glucose deprivation (OGD) to simulate ischemia, with mtROS quantified via fluorescent probes (e.g., MitoSOX) .
  • Molecular assays : Western blotting for pyroptosis markers (cleaved GSDMD-N) and qPCR for OGDHL expression .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro and in vivo effects on ROS modulation?

Discrepancies often arise from differences in cellular microenvironments or dosage thresholds. To address this:

  • Conduct dose-response studies across models to identify concentration-dependent effects.
  • Use genetic knockout models (e.g., M2AChR⁻/⁻ mice) to isolate receptor-specific pathways .
  • Validate findings with complementary techniques, such as LC-MS for ROS metabolites and single-cell RNA sequencing to map OGDHL expression heterogeneity .

Q. What methodological considerations are critical when designing studies to isolate this compound’s M2AChR antagonism from off-target effects?

  • Selective antagonists : Compare this compound with other M2AChR antagonists (e.g., methoctramine) to confirm receptor specificity .
  • Control groups : Include sham-operated animals and vehicle-treated cells to account for procedural stress.
  • Temporal analysis : Monitor the timing of this compound administration relative to I/R injury induction, as pre-treatment vs. post-treatment outcomes may differ significantly .

Q. How should researchers approach conflicting data on this compound’s role in pyroptosis regulation?

Contradictory results may stem from variability in experimental conditions (e.g., ischemia duration, species-specific receptor affinity). Strategies include:

  • Meta-analysis : Systematically review existing studies to identify confounding variables (e.g., anesthesia protocols in animal models) .
  • Pathway inhibition : Use caspase-1 inhibitors (e.g., VX-765) alongside this compound to dissect its contribution to pyroptosis vs. other cell death mechanisms .
  • Data triangulation : Cross-validate pyroptosis markers (e.g., IL-1β, NLRP3) with histopathology and functional recovery metrics .

Q. What are best practices for quantifying this compound’s impact on mitochondrial function in cardiomyocytes?

  • mtROS measurement : Use MitoSOX Red fluorescence with confocal microscopy, normalizing to mitochondrial mass (e.g., Mitotracker Green) .
  • Respiratory chain analysis : Employ Seahorse assays to assess oxygen consumption rate (OCR) and ATP production under this compound treatment .
  • Statistical rigor : Apply ANOVA with post-hoc tests to compare treatment groups and report effect sizes with 95% confidence intervals .

Methodological Guidance

  • Data Reporting : Follow IUPAC guidelines for table formatting, ensuring each dataset is in a unique cell with Roman numeral labeling and metric units .
  • Ethical Compliance : Adhere to COPE standards for plagiarism checks and prepublication data sharing .
  • Literature Review : Systematically map gaps in M2AChR signaling research using tools like PubMed and Embase, prioritizing studies with robust blinding and randomization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otenzepad
Reactant of Route 2
Reactant of Route 2
Otenzepad

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.